4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol
Overview
Description
4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol, also known as TTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TTP is a synthetic compound that was first developed in the 1980s, and since then, it has been extensively studied for its various applications in the fields of chemistry, biology, and medicine. In
Scientific Research Applications
4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been extensively studied for its various applications in scientific research. One of the most significant applications of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is also used in the field of medicinal chemistry, where it has been shown to have potential applications in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has also been shown to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has also been shown to have anti-inflammatory effects, which may be due to its inhibition of COX-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol in lab experiments is its stability and purity. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is a highly stable compound that can be easily synthesized and purified. However, one of the main limitations of using 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is its potential toxicity. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol. One area of research is the development of new drugs based on the structure of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have potential applications in the treatment of cancer and inflammation, and further research may lead to the development of new drugs that are more effective and less toxic. Another area of research is the study of the mechanism of action of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol. Further research may lead to a better understanding of how 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol interacts with enzymes and proteins, which could lead to the development of new drugs that target these pathways.
Conclusion
In conclusion, 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been extensively studied for its various applications in the fields of chemistry, biology, and medicine. The synthesis of 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol is a controlled process that results in a highly pure and stable product. 4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol has been shown to have potential applications in the development of new drugs, and further research may lead to the development of more effective and less toxic drugs.
properties
CAS RN |
168267-75-2 |
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Product Name |
4-(5-Trifluoromethyl-tetrazol-1-YL)-phenol |
Molecular Formula |
C8H5F3N4O |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
4-[5-(trifluoromethyl)tetrazol-1-yl]phenol |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)7-12-13-14-15(7)5-1-3-6(16)4-2-5/h1-4,16H |
InChI Key |
UOYXRXIWIBKGOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=NN=N2)C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)C(F)(F)F)O |
synonyms |
4-(5-TRIFLUOROMETHYL-TETRAZOL-1-YL)-PHENOL |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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